

Nigericin Sodium Salt: Application Notes and Protocols for In Vivo Animal Studies

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Compound of Interest

Compound Name: *Nigericin sodium salt*

Cat. No.: *B7880884*

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Abstract

Nigericin sodium salt is a polyether antibiotic derived from *Streptomyces hygroscopicus* that functions as a potent ionophore with high affinity for potassium ions.^[1] It facilitates an electroneutral exchange of K⁺ for H⁺ across biological membranes, leading to the disruption of mitochondrial membrane potential, a decrease in intracellular pH, and the activation of the NLRP3 inflammasome.^{[2][3][4]} These mechanisms of action make Nigericin a valuable tool for in vivo animal studies across various research areas, including inflammation, oncology, and neuroscience. This document provides detailed application notes and protocols for the use of **Nigericin sodium salt** in in vivo animal models, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

Table 1: In Vivo Dosage and Administration of Nigericin Sodium Salt

Application Area	Animal Model	Dosage	Administration Route	Frequency	Reference
Inflammation	Male C57BL/6 mice	4 mg/kg	Intraperitoneal (i.p.)	Single dose	[5]
Inflammation (Influenza)	BALB/c mice	0.005 mg/g (5 mg/kg)	Intraperitoneal (i.p.)	Once daily for 7 days	[6]
Cancer (General)	Nude mice	4 mg/kg	Intraperitoneal (i.p.)	Every 2 days	[7] [8]
Cancer (Triple-Negative Breast Cancer)	BALB/c mice	2 mg/kg	Subcutaneous (s.c.)	Every two days for two weeks	[6]
Infection (S. aureus)	Mice	1 mg/kg	Intraperitoneal (i.p.)	Every 12 hours for 3 days	[9]

Table 2: Reported In Vivo Effects of Nigericin Sodium Salt

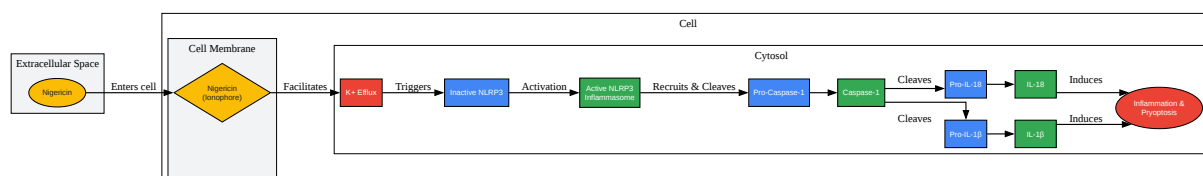
Application Area	Key Findings	Reference
Inflammation	Activates the NLRP3 inflammasome, leading to the induction of IL-1 β and IL-18.	[10]
Cancer	Exhibits anti-cancer activity in various tumor models, both as a single agent and in combination with other drugs. [4] [11] It can selectively target cancer stem cells. [7] [12] In combination with an anti-PD-1 antibody, it almost completely inhibited tumor growth in a triple-negative breast cancer model. [6]	
Neurological Disorders	Although primarily studied for inflammation and cancer, its role as an ionophore and its impact on mitochondrial function suggest potential applications in neurological disorder research. [13] [14] [15]	
Senolysis	Induces pyroptosis in senescent cells, suggesting its potential as a senolytic agent to combat age-related diseases. [16]	

Signaling Pathways and Experimental Workflow

NLRP3 Inflammasome Activation Pathway by Nigericin

Nigericin acts as a potassium ionophore, causing an efflux of intracellular potassium (K⁺).[\[10\]](#) This decrease in cytosolic K⁺ concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome complex.[\[10\]](#) The activated inflammasome then cleaves pro-

caspase-1 into its active form, caspase-1.[10] Active caspase-1 subsequently processes pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secreted forms, leading to an inflammatory response and potentially pyroptotic cell death.[10]

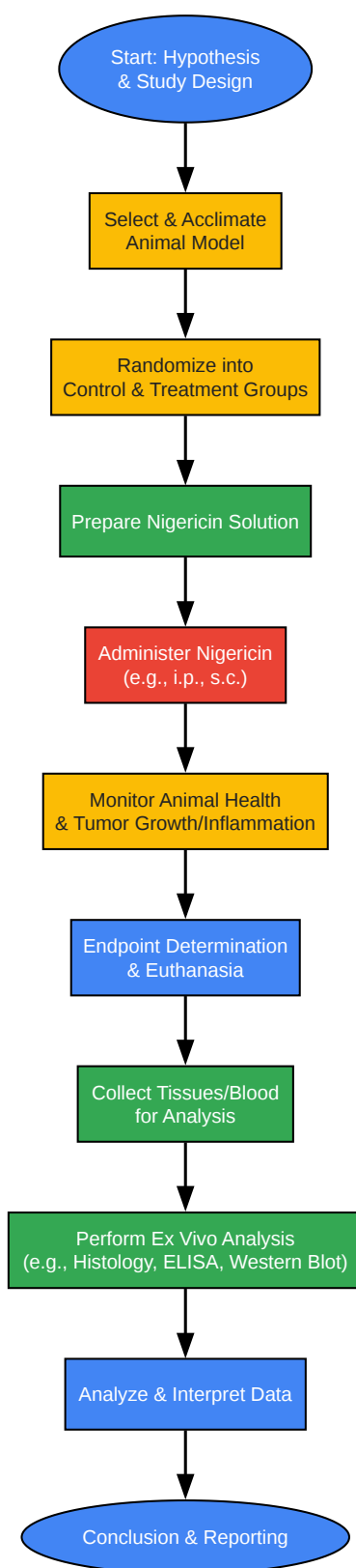


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Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo animal studies with **Nigericin sodium salt**.



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Caption: General workflow for in vivo studies using Nigericin.

Experimental Protocols

Protocol 1: Preparation of Nigericin Sodium Salt for In Vivo Administration

Materials:

- **Nigericin sodium salt** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile ddH₂O or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Due to its low water solubility, **Nigericin sodium salt** should first be dissolved in a suitable organic solvent.[\[1\]](#)
 - Prepare a stock solution by dissolving **Nigericin sodium salt** in DMSO.[\[3\]](#) For example, to make a 10 mM stock, reconstitute 5 mg of powder in 669 µl of DMSO.[\[3\]](#)
 - Alternatively, for some formulations, absolute ethanol can be used.[\[5\]](#)
 - Ensure the powder is completely dissolved by vortexing. The solution should be clear.
- Working Solution for Intraperitoneal (i.p.) Injection:

- A common vehicle for i.p. injection consists of DMSO, PEG300, Tween 80, and ddH₂O or saline.[5]
- Example Formulation: To prepare a 1 mL working solution, add 50 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear.[5]
- Add 50 µL of Tween 80 to the mixture and mix until clear.[5]
- Add 500 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.[5]
- The final concentration of Nigericin in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final dosage.
- Important: The mixed solution should be used immediately for optimal results.[5]
- Working Solution for Subcutaneous (s.c.) Injection:
 - For subcutaneous administration, a simpler vehicle may be appropriate, but solubility must be ensured.
 - Consult relevant literature for validated s.c. administration vehicles for Nigericin.

Note on Solubility:

- **Nigericin sodium salt** is soluble in ethanol (up to 100 mM) and methanol.[6][17] It has limited solubility in DMSO.[18]
- Sonication may be recommended to aid dissolution in some solvents.[6]
- Always use fresh DMSO, as moisture absorption can reduce solubility.[5]

Protocol 2: In Vivo Administration and Monitoring (General)

Animal Models:

- Commonly used rodent models include BALB/c and C57BL/6 mice.[5][6] The choice of model will depend on the specific research question (e.g., specific tumor xenograft models,

models of inflammation).

Administration:

- Dosage Calculation: Calculate the required volume of the working solution based on the animal's body weight and the desired dosage (e.g., in mg/kg).
- Injection:
 - Intraperitoneal (i.p.): Gently restrain the animal and inject the solution into the lower abdominal cavity, avoiding the internal organs.
 - Subcutaneous (s.c.): Lift the skin to form a tent and inject the solution into the subcutaneous space.
- Control Group: The control group should receive the vehicle solution without Nigericin, administered via the same route and frequency.

Monitoring:

- Animal Health: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[\[19\]](#)[\[20\]](#)
- Disease-Specific Parameters:
 - Cancer Studies: Measure tumor volume regularly using calipers.[\[8\]](#)
 - Inflammation Studies: Monitor for signs of inflammation (e.g., swelling, redness) and collect samples for cytokine analysis at the study endpoint.

Endpoint and Sample Collection:

- At the predetermined experimental endpoint, euthanize the animals according to approved institutional guidelines.
- Collect blood and/or tissues of interest (e.g., tumors, spleen, liver) for subsequent analysis.

- Process samples immediately or store them appropriately (e.g., snap-freeze in liquid nitrogen, fix in formalin) for later analysis.

Safety Precautions

Nigericin sodium salt is toxic if swallowed and causes skin and serious eye irritation.[20] It may also cause respiratory irritation.[20] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.[20] Handle the powder in a chemical fume hood to avoid inhalation.[20] Refer to the Safety Data Sheet (SDS) for complete safety information.[20]

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